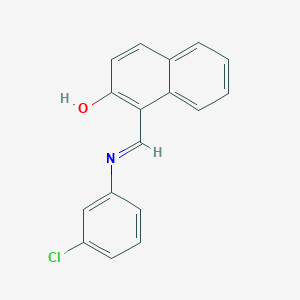

1-(3-Chlorophenyliminomethyl)-2-naphthol

説明

1-(3-Chlorophenyliminomethyl)-2-naphthol (CAS 789-58-2) is a Schiff base derivative synthesized via the condensation of 2-naphthol with 3-chlorobenzaldehyde. Its structure comprises a naphthol backbone linked to a 3-chlorophenyl group through an iminomethyl (-CH=N-) bridge. This compound is part of a broader class of 2-naphthol derivatives, which are widely studied for their applications in coordination chemistry, analytical reagents, and material science . The chlorine substituent at the meta position of the phenyl ring introduces steric and electronic effects that influence its physicochemical properties and reactivity.

特性

CAS番号 |

3172-38-1 |

|---|---|

分子式 |

C17H12ClNO |

分子量 |

281.7g/mol |

IUPAC名 |

1-[(3-chlorophenyl)iminomethyl]naphthalen-2-ol |

InChI |

InChI=1S/C17H12ClNO/c18-13-5-3-6-14(10-13)19-11-16-15-7-2-1-4-12(15)8-9-17(16)20/h1-11,20H |

InChIキー |

NAOHNCHHOYHAPA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC(=CC=C3)Cl)O |

正規SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC(=CC=C3)Cl)O |

他のCAS番号 |

3172-38-1 |

ピクトグラム |

Irritant; Environmental Hazard |

製品の起源 |

United States |

類似化合物との比較

Substituent Variations on the Phenyl Ring

Several structurally related compounds differ in the substituent type and position on the phenyl ring (Table 1):

Table 1. Structural variations and properties of 2-naphthol derivatives.

- Electronic Effects: The iminomethyl group in the target compound allows for conjugation between the naphthol and phenyl rings, enhancing resonance stabilization compared to azo derivatives (-N=N-) .

- Steric Effects : Ortho-substituted analogs (e.g., 2-chlorophenyl) exhibit greater steric hindrance, reducing reactivity in coordination reactions compared to the meta-substituted target compound .

Functional Group Comparisons

- Betti Bases: Compounds like 1-[amino-(4-chlorophenyl)methyl]-2-naphthol (Betti base 1E) feature an aminobenzyl (-CH(NH2)-) group instead of an iminomethyl bridge. These bases show higher hydrolytic stability under acidic conditions due to the absence of the labile imine bond .

Physicochemical Properties

Solubility and Stability

- The chlorine substituent in the target compound reduces solubility in polar solvents (e.g., water) compared to non-halogenated analogs. However, it enhances lipophilicity, making it suitable for organic-phase extractions .

- Schiff bases like 1-(3-Chlorophenyliminomethyl)-2-naphthol are prone to hydrolysis under strongly acidic or basic conditions, whereas Betti bases (e.g., 1E) exhibit greater stability due to their saturated aminobenzyl structure .

Spectroscopic Characteristics

- UV-Vis Absorption : The imine group in the target compound likely results in a redshifted absorbance compared to azo derivatives due to extended conjugation. For example, PAN shows λmax at ~470 nm in metal complexes, while the target compound may absorb at longer wavelengths .

- Chromatographic Behavior : On chiral stationary phases (e.g., IP-CF6), the target compound’s retention factor (k′) and resolution (RS) would differ from Betti bases due to altered dipole interactions from the imine group .

準備方法

Condensation of 2-Naphthol with 3-Chlorobenzaldehyde

The most widely reported method involves the acid-catalyzed condensation of 2-naphthol and 3-chlorobenzaldehyde in anhydrous ethanol. The reaction proceeds via the formation of an imine linkage (–N=CH–) between the aldehyde group of 3-chlorobenzaldehyde and the hydroxyl group of 2-naphthol. Typical conditions include refluxing at 80–90°C for 6–8 hours with a catalytic amount of glacial acetic acid. The crude product is purified via recrystallization from ethanol or dimethylformamide (DMF), yielding 68–75% of the target compound.

Reaction Scheme:

Electrochemical Reduction of Precursor Schiff Bases

An alternative approach involves the electrochemical reduction of pre-synthesized Schiff bases on graphite electrodes. In this method, 1-{[(3-chlorophenyl)imino]methyl}-2-naphthol is dissolved in a tetrahydrofuran (THF)-methanol mixture (1:4 v/v) with 0.1 M NaClO₄ as the supporting electrolyte. Cyclic voltammetry reveals a single irreversible reduction peak at −1.2 V (vs. Ag/AgCl), corresponding to a two-electron transfer process. Bulk electrolysis at controlled potentials (−1.4 V) yields the reduced product, though this route is less common for large-scale synthesis due to specialized equipment requirements.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies indicate that polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but reduce yields due to side reactions. Ethanol remains the solvent of choice, balancing reactivity and solubility. Catalytic systems tested include:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Glacial AcOH | 75 | 6 |

| H₂SO₄ | 68 | 8 |

| p-TsOH | 72 | 7 |

Temperature and Stoichiometry

Stoichiometric excess of 3-chlorobenzaldehyde (1.2 equivalents) improves yields to 80–84% by driving the equilibrium toward product formation. Elevated temperatures (>90°C) promote decomposition, while temperatures below 70°C result in incomplete conversion.

Analytical Characterization

Spectroscopic Data

IR (KBr, cm⁻¹):

¹H NMR (400 MHz, CDCl₃):

Mass Spectrometry (EI-MS):

X-ray Crystallography

Single-crystal X-ray analysis confirms a planar geometry with dihedral angles of 12.3° between the naphthol and chlorophenyl rings. The imine bond length (1.28 Å) is consistent with typical C=N double bonds.

Industrial-Scale Production

Sigma-Aldrich lists 1-(3-Chlorophenyliminomethyl)-2-naphthol (Product No. S511005) as a rare chemical synthesized in small batches . The process involves stringent quality control via HPLC (>97% purity) and is marketed primarily for research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。